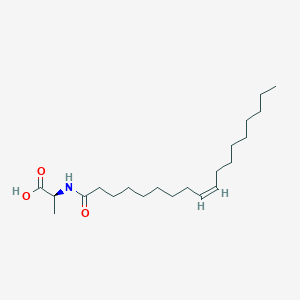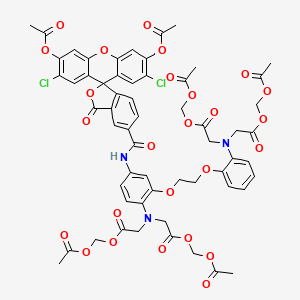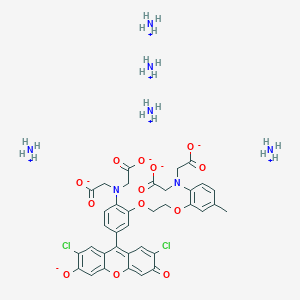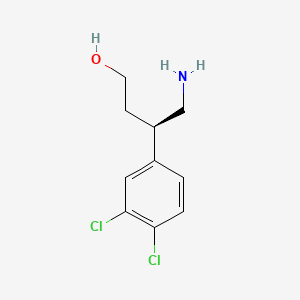 CAS No. 133467-41-1](/img/new.no-structure.jpg)
4-[4-(2-ethylhexyloxy)phenyl](1,4-thiazinane-1,1-dioxide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-4-(2-ethylhexyloxy)phenyl is a chemical compound with the molecular formula C18H29NO3S It is known for its unique structural features, which include a phenyl ring substituted with an ethylhexyloxy group and a thiazinane-1,1-dioxide moiety
Vorbereitungsmethoden
The synthesis of 4-4-(2-ethylhexyloxy)phenyl typically involves the reaction of 4-(2-ethylhexyloxy)phenylamine with a suitable thiazinane-1,1-dioxide precursor under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. Industrial production methods may involve scaling up these reactions in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-4-(2-ethylhexyloxy)phenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield the reduced form of the compound.
Wissenschaftliche Forschungsanwendungen
4-4-(2-ethylhexyloxy)phenyl has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Wirkmechanismus
The mechanism of action of 4-4-(2-ethylhexyloxy)phenyl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
4-4-(2-ethylhexyloxy)phenyl can be compared with similar compounds such as:
4-(2-ethylhexyloxy)phenylamine: This compound lacks the thiazinane-1,1-dioxide moiety, making it less reactive in certain chemical reactions.
Thiazinane-1,1-dioxide derivatives:
Eigenschaften
CAS-Nummer |
133467-41-1 |
|---|---|
Molekularformel |
C18H29NO3S |
Molekulargewicht |
339.5 g/mol |
IUPAC-Name |
4-[4-(2-ethylhexoxy)phenyl]-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C18H29NO3S/c1-3-5-6-16(4-2)15-22-18-9-7-17(8-10-18)19-11-13-23(20,21)14-12-19/h7-10,16H,3-6,11-15H2,1-2H3 |
InChI-Schlüssel |
GLCCHYHDMZUWMD-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COC1=CC=C(C=C1)N2CCS(CC2)([O-])[O-] |
Kanonische SMILES |
CCCCC(CC)COC1=CC=C(C=C1)N2CCS(=O)(=O)CC2 |
Synonyme |
4-[4-(2-ethylhexyloxy)phenyl](1,4-thiazinane-1,1-dioxide) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


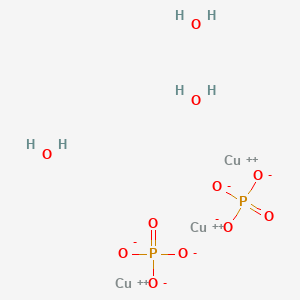
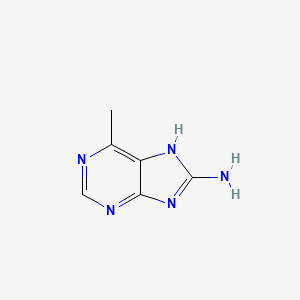
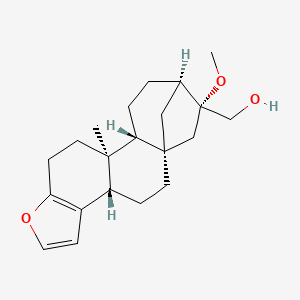
![3,4-dichloro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide](/img/structure/B593700.png)

